molecular formula C36H58O3 B043720 Estradiol 17-O-Octadecanoate CAS No. 82205-00-3

Estradiol 17-O-Octadecanoate

Cat. No.: B043720
CAS No.: 82205-00-3
M. Wt: 538.8 g/mol
InChI Key: KIADYVOYCQRXRE-IMTRJTTHSA-N
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Description

Estradiol 17-O-Octadecanoate, also known as Estradiol 17β-stearate, is a naturally occurring estrogen and an estrogen ester. It is specifically the C17β stearate ester of estradiol. This compound is known for its prolonged duration of action compared to estradiol itself, making it a valuable component in hormone replacement therapies and other medical applications .

Mechanism of Action

Target of Action

Estradiol 17-O-Octadecanoate, also known as Estradiol-17-Stearate, is a naturally occurring estrogen and an estrogen ester . It is a prohormone of estradiol . The primary targets of this compound are estrogen receptors, which play a crucial role in numerous biological processes .

Mode of Action

Estradiol-17-Stearate has no affinity for the estrogen receptor on its own . It requires transformation into estradiol via esterases for its estrogenic activity . This interaction with its targets leads to changes in the transcription of genes associated with energy metabolism, cellular proliferation, and tumor invasiveness .

Biochemical Pathways

Estradiol-17-Stearate affects several biochemical pathways. The first enzyme of the pathway transforms 17β-estradiol into estrone . A CYP450 enzyme then performs the second metabolic step, the 4-hydroxylation of estrone . These transformations are part of the complex metabolic pathways that estradiol-17-stearate undergoes, impacting various physiological processes .

Pharmacokinetics

Estradiol-17-Stearate is extremely lipophilic and hydrophobic . It has a prolonged duration of action relative to estradiol, regardless of whether it is given by intravenous injection or subcutaneous injection . This is due to its increased lipophilicity and slow release from the injected depot, as well as its resistance to metabolism .

Result of Action

The action of Estradiol-17-Stearate results in a variety of molecular and cellular effects. It modulates susceptibility to metabolic diseases , and its estrogenic activity can help reverse the effects of conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes .

Action Environment

The action, efficacy, and stability of Estradiol-17-Stearate can be influenced by various environmental factors. For instance, its lipophilic nature allows it to be transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein . Furthermore, its action can be affected by the presence of other compounds in the body, as well as physiological conditions such as menopause .

Biochemical Analysis

Biochemical Properties

Estradiol 17-O-Octadecanoate interacts with various enzymes, proteins, and other biomolecules. It is transformed into estradiol via esterases for its estrogenic activity . The compound does not bind to sex hormone-binding globulin or α-fetoprotein, instead being transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, it has been found to induce DNA double-strand breaks in certain cell lines . Additionally, it has been shown to elevate the level of reactive oxidative species in cells after treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into estradiol, which then exerts its effects at the molecular level. Estradiol regulates glucose metabolism and insulin secretion in islet β cells through the G protein-coupled estrogen receptor (GPER) via the Akt/mTOR pathway .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been shown to induce DNA double-strand breaks and elevate the level of reactive oxidative species in cells after treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown that the compound elicits mild benefits on metabolic parameters including body mass, adiposity, and glycosylated hemoglobin at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is converted into estradiol, which then regulates glucose metabolism and insulin secretion in islet β cells through the G protein-coupled estrogen receptor (GPER) via the Akt/mTOR pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It does not bind to sex hormone-binding globulin or α-fetoprotein, instead being transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein .

Subcellular Localization

The subcellular localization of this compound is primarily nuclear, as evidenced by studies on the pituitary . This localization is crucial for its role in regulating various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol 17-O-Octadecanoate can be synthesized through the esterification of estradiol with octadecanoic acid (stearic acid). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like toluene. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Estradiol 17-O-Octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estradiol 17-O-Octadecanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estradiol 17-O-Octadecanoate is unique due to its prolonged duration of action, which is attributed to its resistance to metabolism and its high lipophilicity. This makes it particularly useful in medical applications where sustained estrogenic activity is desired .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIADYVOYCQRXRE-IMTRJTTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002548
Record name 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82205-00-3
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82205-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol-17-stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082205003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G2KR8QBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does the prolonged estrogenic activity of Estradiol-17-stearate compare to that of unesterified Estradiol?

A1: Estradiol-17-stearate exhibits a significantly longer duration of action compared to Estradiol. While both compounds ultimately exert their effects by binding to estrogen receptors, the key difference lies in their metabolism. Estradiol-17-stearate acts as a "pro-drug," gradually hydrolyzed by esterases to release Estradiol. This slower release from the esterified form results in a prolonged estrogenic effect. []

Q2: What is the rate-limiting step in the metabolism of Estradiol-17-stearate, and how does it influence its duration of action?

A2: Research suggests that the rate-limiting step in Estradiol-17-stearate metabolism is the hydrolysis of the ester bond by esterases, primarily in the liver. [] This enzymatic cleavage releases Estradiol, the active form that binds to estrogen receptors. The slow rate of esterase activity on Estradiol-17-stearate, compared to the rapid metabolism of free Estradiol, contributes significantly to its prolonged estrogenic effects.

Q3: How does the length of the fatty acid chain in Estradiol esters affect their clearance from the body?

A3: Studies indicate an interesting relationship between the length of the fatty acid chain in Estradiol esters and their clearance rates. While shorter chains tend to be cleared faster, there is a point where increasing chain length beyond 12 carbons actually speeds up clearance again. [] This suggests a complex interplay between factors such as lipophilicity, protein binding, and interaction with metabolic enzymes.

Q4: Does Estradiol-17-stearate bind directly to glucocorticoid receptors?

A4: Research indicates that Estradiol-17-stearate exhibits minimal direct binding affinity for glucocorticoid receptors. [] This suggests that its primary mechanism of action is unlikely to involve direct interaction with these receptors. Instead, the evidence points towards its role as a pro-drug, slowly releasing Estradiol, which then mediates the estrogenic effects.

Q5: What analytical techniques can be employed to characterize and quantify Estradiol-17-stearate?

A5: A combination of techniques is often used for the characterization and quantification of Estradiol-17-stearate. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for structural elucidation and sensitive detection. [] Additionally, high-performance liquid chromatography (HPLC) methods, often coupled with UV or fluorescence detectors, are valuable for separation and quantification in complex matrices. The choice of method depends on the specific analytical goals and the nature of the sample.

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